molecular formula C23H23F3N4O3S B2998363 6-phenyl-2-(2-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one CAS No. 1105213-15-7

6-phenyl-2-(2-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one

Cat. No.: B2998363
CAS No.: 1105213-15-7
M. Wt: 492.52
InChI Key: TUKFDGLXPZDYBA-UHFFFAOYSA-N
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Description

6-Phenyl-2-(2-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is a synthetic chemical compound designed for research applications, incorporating two pharmaceutically significant motifs: a pyridazin-3(2H)-one core and a N-arylsulfonyl piperazine group. The pyridazinone heterocycle is a privileged scaffold in medicinal chemistry, noted for its robust hydrogen-bonding capacity and a high dipole moment that favors π-π stacking interactions with biological targets . This ring system is found in various bioactive molecules and is investigated for its potential across multiple therapeutic areas. Furthermore, pyridazinone derivatives have been identified as key pharmacophores in potent inhibitors of enzymes like Phosphodiesterase 10A (PDE10A), where they facilitate critical hydrogen bonding and stacking interactions within the enzyme's active site . The compound also features a piperazine ring, a moiety frequently employed to optimize the physicochemical properties of drug candidates and to serve as a conformational spacer or a solubilizing group . The presence of the arylsulfonyl group on the piperazine nitrogen is a common modification that can influence target binding affinity and metabolic stability. Together, these structural features make this compound a valuable chemical tool for researchers exploring new chemical entities in drug discovery, particularly in neuroscience and oncology. It is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-phenyl-2-[2-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N4O3S/c24-23(25,26)19-8-4-5-9-21(19)34(32,33)29-15-12-28(13-16-29)14-17-30-22(31)11-10-20(27-30)18-6-2-1-3-7-18/h1-11H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKFDGLXPZDYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C=CC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-phenyl-2-(2-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinones, known for their diverse biological activities. This article explores the synthesis, biological mechanisms, pharmacological effects, and potential therapeutic applications of this compound, drawing from various research findings.

Chemical Structure and Properties

The molecular formula of 6-phenyl-2-(2-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is C23H23F3N4O3SC_{23}H_{23}F_3N_4O_3S, with a molecular weight of 492.52 g/mol. The structure features a pyridazine ring, a piperazine moiety, and a trifluoromethyl group, contributing to its unique properties and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The process often includes the formation of the piperazine ring followed by the introduction of the trifluoromethyl and sulfonyl groups. Specific methodologies may vary, but they generally aim to optimize yield and purity.

Biological Mechanisms

Research indicates that 6-phenyl-2-(2-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one exhibits several biological activities through various mechanisms:

  • Anti-inflammatory Activity : The compound may inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are critical in inflammatory pathways .
  • Neuroprotective Effects : It has been suggested that this compound could protect neuronal cells from apoptosis and endoplasmic reticulum (ER) stress, potentially offering therapeutic benefits in neurodegenerative diseases .
  • Anticonvulsant Properties : Preliminary studies have shown that similar compounds exhibit anticonvulsant activity, indicating potential use in managing epilepsy .

Pharmacological Activities

The pharmacological profile of 6-phenyl-2-(2-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one includes:

Activity TypeDescription
Antimicrobial Exhibits activity against various bacterial and fungal strains .
Analgesic Demonstrates significant pain-relieving properties in animal models .
Antihypertensive Shows potential in lowering blood pressure through vascular modulation .
Antiplatelet Inhibits platelet aggregation, suggesting cardiovascular protective effects .

Case Studies

Several studies have investigated the biological activity of pyridazinone derivatives, including this compound:

  • Study on Analgesic Activity : A comparative study found that derivatives similar to this compound showed enhanced analgesic effects compared to traditional analgesics like acetaminophen .
  • Neuroprotective Study : In vivo models demonstrated that compounds with similar structural features provided neuroprotection against oxidative stress-induced damage .
  • Cardiovascular Effects : Research indicated that certain derivatives exhibited significant antiplatelet activity, which could be beneficial in preventing thrombotic events .

Comparison with Similar Compounds

Structural Modifications on the Pyridazinone Core

The pyridazinone ring is a common scaffold in medicinal chemistry. Key structural analogs include:

Compound Name Substituents (Position) Core Modification Reference
Target Compound 6-phenyl, 2-(ethyl-piperazinyl-sulfonyl) Pyridazinone
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., 3a-3h) 5-Cl, 6-phenyl, 2-alkyl/aryl Chlorinated pyridazinone
6-(4-Methylphenyl)-2-phenylpyridazin-3(2H)-one 6-(4-methylphenyl), 2-phenyl Methyl-phenyl substitution
6-(4-Fluorophenyl)-2-{2-[4-(2-fluorophenyl)piperazinyl]-2-oxoethyl}pyridazin-3(2H)-one 6-(4-fluorophenyl), 2-(piperazinyl-oxoethyl) Fluorinated aryl groups

Key Observations :

  • Chlorination at position 5 (e.g., 3a-3h) enhances electrophilicity but may reduce metabolic stability compared to the non-halogenated target compound .
  • Fluorophenyl substitutions (e.g., ) introduce moderate electron-withdrawing effects, whereas the trifluoromethyl group in the target compound significantly increases lipophilicity and resistance to oxidative metabolism .

Piperazine Substituent Variations

The piperazine moiety is critical for receptor interaction. Notable analogs include:

Compound Name Piperazine Substituent Functional Group Impact Reference
Target Compound 4-((2-(Trifluoromethyl)phenyl)sulfonyl) Strong electron withdrawal
6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetohydrazide 4-(2-Fluorophenyl)piperazine Moderate electron withdrawal
Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone 4-((2-Trifluoromethyl)phenyl)sulfonyl (quinoline) Similar sulfonyl group
6-(4-Chlorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-one 4-Phenylpiperazine Basic piperazine (no sulfonyl)

Key Observations :

  • Sulfonyl groups (e.g., in the target compound and ) improve solubility and hydrogen-bonding capacity compared to non-sulfonylated analogs like .

Pharmacological Activity Comparisons

Compound Class Reported Activity Mechanism/Notes Reference
4,5-Functionalized 6-phenylpyridazinones Antinociceptive (ED₅₀: 25–50 mg/kg) Opioid receptor modulation
6-Phenylpyridazinones with piperazine Anticancer (IC₅₀: 1–10 μM) Topoisomerase II inhibition
Fluorophenyl-piperazine derivatives Antidepressant/anxiolytic 5-HT₁A/σ receptor interaction

Key Observations :

  • Piperazine-linked pyridazinones (e.g., ) show diverse activities depending on substituents. The target compound’s trifluoromethyl sulfonyl group may enhance CNS penetration or enzyme inhibition compared to simpler analogs.

Challenges :

  • The trifluoromethyl group may require specialized sulfonylation conditions to avoid side reactions .
  • Purification of sulfonylated piperazines often necessitates chromatography due to polar byproducts .

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